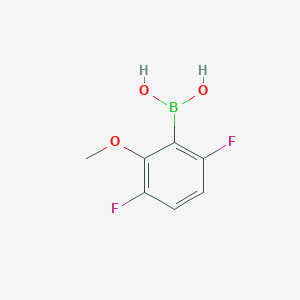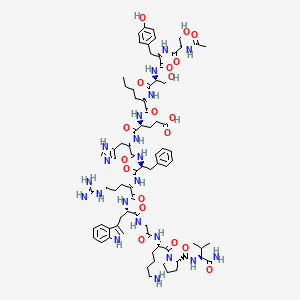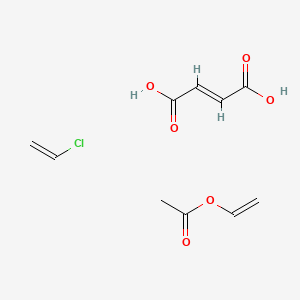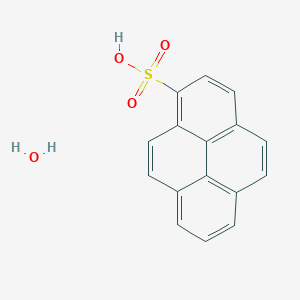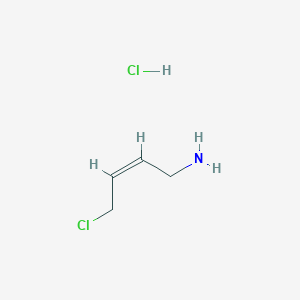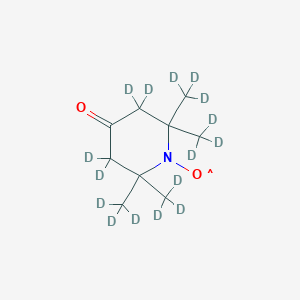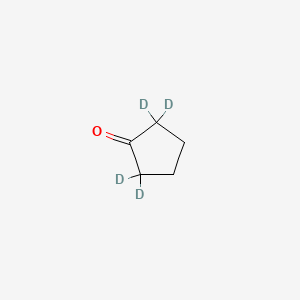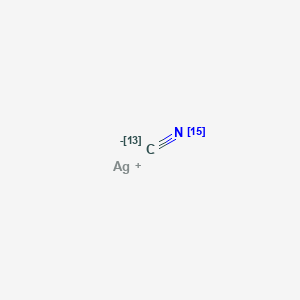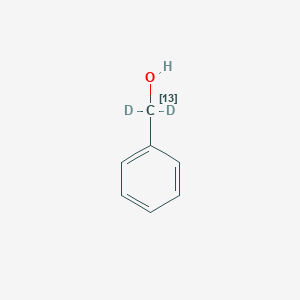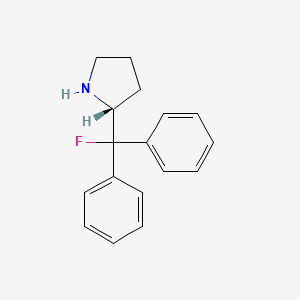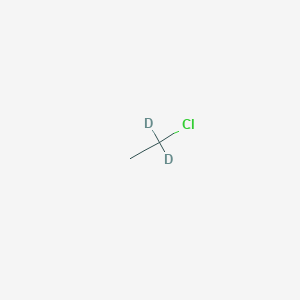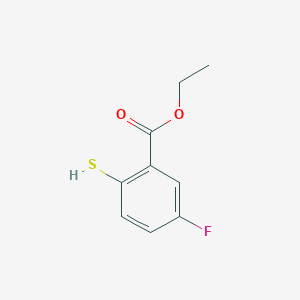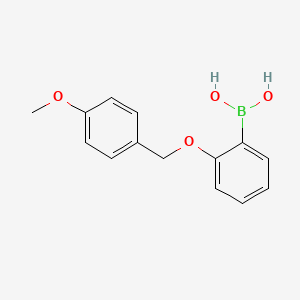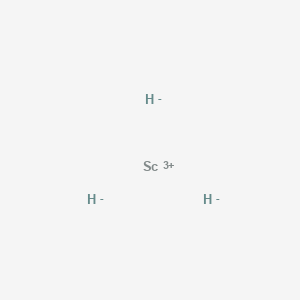
Scandium(III) hydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scandium(III) hydride, also known as Scandane, is an unstable molecular chemical compound with the chemical formula ScH3 . It has been formed as one of a number of other molecular scandium hydride products at low temperature using laser ablation and identified by infrared spectroscopy . It is a quastrigonal planar molecule with three equivalent Sc-H bonds .
Molecular Structure Analysis
Scandium(III) hydride is a quastrigonal planar molecule with three equivalent Sc-H bonds . The equilibrium distance between Sc and hydrogen is 182.0 pm, and the bond angle is 119.2 degrees .Chemical Reactions Analysis
Scandium(III) hydride is unstable and has a low activation energy toward the conversion into trimeric clusters due to the electron-deficient nature of the monomer . In a systematic investigation of scandium hydrides with high hydrogen content, seven phases of scandium hydrides (ScH4, ScH6, ScH7, ScH8, ScH9, ScH10, and ScH12) were predicted, which are stable above 150 GPa .Physical And Chemical Properties Analysis
Scandium(III) hydride is a fairly soft metallic material that can dissolve a moderate concentration of hydrogen, no more than 0.89 wt% at 22 °C . If it contains more than 0.89% hydrogen at room temperature, it transforms into a face-centred cubic (FCC) structure, the δ-phase . It can dissolve considerably more hydrogen, as much as 4.29%, which reflects the upper hydrogen content of scandium hydride .Wissenschaftliche Forschungsanwendungen
Rovibronic Spectrum Analysis
Scandium(III) hydride's electronic structure and molecular transitions are investigated, with a focus on scandium hydride's low-lying electronic states. This research helps in understanding the compound's molecular behavior and spectral properties (Lodi, Yurchenko, & Tennyson, 2015).
Structural Changes Under Pressure
Scandium trihydride undergoes a structural transition from a hexagonal to an fcc lattice under high pressure. This study reveals insights into the behavior of scandium hydrides under varying pressures, which is essential for applications in high-pressure physics and material science (Ohmura et al., 2007).
Potential Superconductivity Applications
Investigating high hydrogen content scandium hydrides, research predicts high superconducting transition temperatures in these compounds under high pressure. This opens avenues for their use in superconductivity research and applications (Ye et al., 2018).
Superconductivity and Electronic Structure
The electronic, vibrational, and superconducting properties of scandium hydrides under pressure are studied, highlighting their potential in superconducting material applications. The interaction between hydrogen and scandium atoms plays a crucial role in these properties (Wei et al., 2016).
Aqueous Chemistry and Biological Applications
Research in aqueous chemistry explores scandium(III) complexes for potential applications in nuclear medicine, highlighting the unique electronic configuration of scandium(III) and its implications in medical imaging (Vaughn, Koller, & Boros, 2021).
Coordination Chemistry
Scandium hydride's coordination chemistry is explored, particularly in creating dinuclear scandium hydride species. Such studies contribute to understanding scandium's chemical behavior and its potential in catalysis and materials chemistry (Halcovitch & Fryzuk, 2013).
Oxyhydride Chemistry
Research on scandium oxyhydride uncovers its potential as a candidate for hydrogen conductors, showcasing its unique structural properties under high pressure (Goto et al., 2017).
Hydride Transfer and Catalysis
Scandium-catalyzed reactions involving hydride transfer and cyclization are investigated, revealing its efficacy in organic synthesis and potential in pharmaceutical and chemical manufacturing (Zhu et al., 2019).
Scandium Recovery and Environmental Applications
Studies on extracting scandium(III) from aqueous solutions for environmental applications emphasize its significance in waste management and resource recovery, particularly in relation to industrial by-products (Onghena & Binnemans, 2015).
Ground and Excited States Analysis
Theoretical studies on scandium hydride's electronic structure provide a deeper understanding of its ground and excited states, essential for applications in molecular physics and quantum chemistry (Tabet, Adem, & Taher, 2021).
Potentiometric Sensors for Scandium
Development of potentiometric sensors for scandium detection highlights its growing importance in analytical chemistry, especially in high-tech fields and industrial process monitoring (Dehabadi et al., 2021).
Safety And Hazards
Scandium(III) hydride should be handled with care. Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
In the future, Scandium(III) hydride could be synthesized by compressing mixtures of ScH3 and H2 above 150 GPa . High superconducting transition temperatures are predicted for ScH6, ScH7, ScH9, ScH10, and ScH12, with superconducting transition temperatures (Tcs) of 120-169 K above 250 GPa . This could open up new possibilities for the use of Scandium(III) hydride in superconducting applications.
Eigenschaften
IUPAC Name |
hydride;scandium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Sc.3H/q+3;3*-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHXCQDJROYWPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[H-].[Sc+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3Sc |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592549 |
Source


|
| Record name | Scandium hydride (ScH3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
47.980 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Scandium(III) hydride | |
CAS RN |
43238-07-9 |
Source


|
| Record name | Scandium hydride (ScH3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

